(Z)-N-(dimethylamino)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide
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Overview
Description
N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonylbenzenecarboximidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Scientific Research Applications
N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide typically involves the reaction of a sulfonyl chloride with a benzenecarboximidamide derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonylbenzenecarboximidamide derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonylbenzenecarboximidamide oxides, while reduction may produce amine derivatives.
Mechanism of Action
The mechanism of action of N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide derivatives: Compounds with similar structural features but different substituents.
Sulfonylbenzenecarboximidamides: A broader class of compounds with similar core structures.
Uniqueness
N-(dimethylamino)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(dimethylamino)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17-19(2)3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXNGXCRDOMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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